molecular formula C14H17BrS2 B3029418 5-Bromo-5'-hexyl-2,2'-bithiophene CAS No. 655249-04-0

5-Bromo-5'-hexyl-2,2'-bithiophene

Cat. No.: B3029418
CAS No.: 655249-04-0
M. Wt: 329.3
InChI Key: QNMUCNVCVAUOQU-UHFFFAOYSA-N
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Description

5-Bromo-5’-hexyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings. Thiophene is a sulfur-containing heterocycle, and its derivatives are known for their applications in organic electronics due to their excellent electronic properties. The addition of a bromine atom and a hexyl chain to the bithiophene structure enhances its solubility and reactivity, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-5’-hexyl-2,2’-bithiophene can be synthesized through a multi-step process starting from 2,2’-bithiophene. The synthesis typically involves the bromination of 2,2’-bithiophene followed by the introduction of a hexyl group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hexylation can be achieved through a Grignard reaction or a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-5’-hexyl-2,2’-bithiophene may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-hexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typical reagents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed

Major Products

The major products formed from these reactions include various substituted bithiophenes, which can be further functionalized for specific applications in organic electronics and materials science .

Scientific Research Applications

5-Bromo-5’-hexyl-2,2’-bithiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5’-hexyl-2,2’-bithiophene is unique due to the presence of both a bromine atom and a hexyl chain, which together enhance its solubility, reactivity, and electronic properties. These features make it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .

Properties

IUPAC Name

2-bromo-5-(5-hexylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrS2/c1-2-3-4-5-6-11-7-8-12(16-11)13-9-10-14(15)17-13/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMUCNVCVAUOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732852
Record name 5-Bromo-5'-hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655249-04-0
Record name 5-Bromo-5'-hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 655249-04-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a light shielded condition, a 5-hexyl-2,2′-bithiophene (0.66 g, 2.63 mmol)/DMF (10 mL) solution was added to NBS (0.56 g, 3.16 mmol) and reacted for one hour. The reaction mixture was then washed with water and was extracted with diethyl ether. The organic layer was dried with MgSO4, and then the solvent was removed.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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